Product packaging for BENZYDAMINE_met010(Cat. No.:CAS No. 32852-16-7)

BENZYDAMINE_met010

Cat. No.: B13418021
CAS No.: 32852-16-7
M. Wt: 295.4 g/mol
InChI Key: GHSWAWCBZHYVJJ-UHFFFAOYSA-N
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Description

Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), is metabolized primarily into its major metabolite, benzydamine N-oxide (referred to as BENZYDAMINE_met010). This metabolite retains pharmacological activity and is critical in toxicological screenings due to its role in overdose cases . Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed to identify benzydamine and its metabolites in biological samples, ensuring accurate diagnosis of poisoning .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O B13418021 BENZYDAMINE_met010 CAS No. 32852-16-7

Properties

CAS No.

32852-16-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine

InChI

InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3

InChI Key

GHSWAWCBZHYVJJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .

Industrial Production Methods

The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .

Chemical Reactions Analysis

Types of Reactions

Benzydamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .

Scientific Research Applications

Benzydamine has a wide range of scientific research applications, including:

Mechanism of Action

Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Pharmacokinetic Profiles

Benzydamine and its metabolite share structural similarities with other aromatic amines and nitro compounds, such as nitrobenzene and benzocaine , but differ in pharmacokinetic behavior:

Compound Structure Metabolism Pathway Half-Life (Hours) Toxicity Profile
BENZYDAMINE_met010 Benzydamine N-oxide Hepatic oxidation 6–8 Moderate methemoglobinemia risk
Nitrobenzene Nitro-substituted benzene Reduction to aniline 4–12 Severe methemoglobinemia
Benzocaine Ethyl ester of PABA Hydrolysis to aniline 0.5–1.5 High methemoglobinemia risk
Diclofenac Phenylacetic acid Glucuronidation 1–2 Hepatotoxicity

Key Findings :

  • This compound has a longer half-life compared to benzocaine but shorter than nitrobenzene, reducing cumulative toxicity risks .

Toxicological Comparison

Methemoglobinemia Risk
  • Nitrobenzene : Causes severe methemoglobinemia (>30% metHb) due to rapid conversion to aniline, requiring immediate intervention (e.g., methylene blue) .
  • This compound : Induces mild to moderate methemoglobinemia (<20% metHb) in overdose cases, managed with supportive care .
  • Benzocaine : High risk even at low doses due to direct aniline release; fatal cases reported .
Occupational Exposure Guidelines
  • Nitrobenzene : Classified under GBZ (Chinese Occupational Health Standards) as a high-risk compound requiring strict workplace monitoring .
  • This compound: No specific occupational exposure limits, but toxicity protocols align with NSAID overdose management .

Analytical Methodologies

Key Insights :

  • This compound is best isolated via alkaline extraction due to its pKa (9.2), distinguishing it from acidic NSAIDs like diclofenac .
  • HPLC outperforms GC-MS in detecting benzydamine metabolites due to stability in biological matrices .

Clinical and Regulatory Implications

  • This compound is less toxic than nitrobenzene but requires vigilance in polypharmacy scenarios due to interactions with other NSAIDs .
  • Regulatory frameworks (e.g., FDA and EU) prioritize nitrobenzene and benzocaine restrictions, whereas benzydamine remains widely available with prescription .

Q & A

Q. What are the best practices for citing prior art and avoiding redundancy in this compound research?

  • Methodological Answer : Conduct exhaustive literature searches using databases like SciFinder and Web of Science, focusing on patent and non-patent sources. Use citation managers (e.g., EndNote) to track references and avoid duplication. Clearly delineate novel contributions in the introduction, citing foundational studies (e.g., radiation-induced mucositis trials) .

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